molecular formula C8H8FNO3 B3394059 1-(4-Fluoro-3-nitrophenyl)ethanol CAS No. 774-86-7

1-(4-Fluoro-3-nitrophenyl)ethanol

Cat. No. B3394059
CAS RN: 774-86-7
M. Wt: 185.15 g/mol
InChI Key: IACYNVDAYQTIKW-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-3-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8FNO3 . It is closely related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .


Synthesis Analysis

The synthesis of compounds similar to “1-(4-Fluoro-3-nitrophenyl)ethanol” has been explored in various studies. For instance, the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation has been discussed . Another study synthesized a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluoro-3-nitrophenyl)ethanol” can be analyzed based on its molecular formula, C8H8FNO3 . It is related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “1-(4-Fluoro-3-nitrophenyl)ethanol” have been studied. For example, the chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation has been explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluoro-3-nitrophenyl)ethanol” can be inferred from its molecular formula, C8H8FNO3 . It is related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Fluoro-3-nitrophenyl)ethanol may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, have been shown to act on penicillin-binding proteins, promoting cell lysis . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been reported to show an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Based on the action of similar compounds, it can be speculated that this compound may lead to changes in cellular function, potentially through interactions with various biological targets .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACYNVDAYQTIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-nitrophenyl)ethanol

Synthesis routes and methods

Procedure details

1-(4-fluoro-3-nitrophenyl)ethanone (1.0 g, 5.46 mmol) was dissolved in MeOH (15.0 ml) and stirred over ice bath. NaBH4 (0.62 g, 16.0 mmol) was added portionwise. Upon completion of the addition, the reaction mixture was stirred at rt for 10 minutes. The reaction mixture was poured into EtOAc and brine. The organic layer was separated, dried over MgSO4 and evaporated. The resulting material was purified by flash chromatography on silica eluting with 20% to 70% EtOAc/Hexane to afford the title compound (881 mg, yield: 87%). %). 1H-NMR (400 MHz, CDCl3) δ 1.53 (d, 4H) 4.99 (dd, 1H) 7.22-7.33 (m, 1H) 7.66 (ddd, 1H) 8.09 (dd, 1H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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